(二甲基-1H-1,2,3-噁二唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

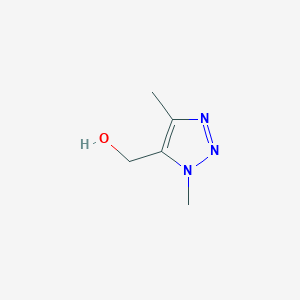

The compound “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” is a type of triazole derivative . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms at nonadjacent positions . They are known for their wide range of applications in medicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and simple to perform . The Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of triazole derivatives . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Molecular Structure Analysis

The molecular structure of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR . For instance, the 1H-NMR spectrum can provide information about the number and type of hydrogen environments in the molecule, while the 13C NMR spectrum can provide information about the number and type of carbon environments .Chemical Reactions Analysis

Triazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions, which involve the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring . They can also undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms .科学研究应用

催化应用

相关化合物在科学研究中对(二甲基-1H-1,2,3-三唑-5-基)甲醇的一个重要应用是在催化中。例如,一项研究详细介绍了一种新的三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体的合成,该配体与 CuCl 结合后形成一个稳定的配合物,该配合物有效催化 Huisgen 1,3-偶极环加成。该催化剂表现出低负载、室温下短反应时间以及与游离氨基的相容性,使其成为 CuAAC 的杰出催化剂(Özcubukcu 等人,2009 年)[https://consensus.app/papers/highly-catalyst-huisgen-13dipolar-cycloadditions-based-ozcubukcu/796c9c2ca62f54deaa571c61f9c5d22d/?utm_source=chatgpt]。

化学合成

与(二甲基-1H-1,2,3-三唑-5-基)甲醇结构相关的化合物已用于合成各种化学产品。例如,源自硫霉素肽抗生素家族的二甲基磺酰氨酸盐的合成利用了 Bohlmann-Rahtz 杂环化反应。该反应在完全区域控制下进行,表明类似化学结构在复杂有机合成过程中的多功能性(Bagley 等人,2005 年)[https://consensus.app/papers/onepot-multistep-bohlmannrahtz-heteroannulation-bagley/52a2a575821b59e58655ae00ccbd46a2/?utm_source=chatgpt]。

材料科学和配位化学

此外,这些化合物在材料科学和配位化学中也得到应用。对 1,3-双(2-乙氧基苯基)三氮烯甲醇 0.33-溶剂化物的一项研究揭示了复杂的分子相互作用,突出了此类化合物在开发具有特定氢键和分子排列性质的新材料方面的潜力(Rofouei 等人,2009 年)[https://consensus.app/papers/13bis2ethoxyphenyltriazene-methanol-033solvate-rofouei/07316041614453a08f2828711c3a45df/?utm_source=chatgpt]。

环境和绿色化学

此外,使用沸石催化剂将甲醇和二甲醚转化为更复杂的化合物(例如烃)代表了另一个应用领域。该过程对于开发更清洁、更可持续的化学过程至关重要,突出了(二甲基-1H-1,2,3-三唑-5-基)甲醇相关化合物在环境和绿色化学倡议中的作用(Forester 和 Howe,1987 年)[https://consensus.app/papers/situ-ftir-studies-methanol-dimethyl-ether-zsm5-forester/14e29ac542af5a73b818c020715ad694/?utm_source=chatgpt]。

未来方向

The future directions for research on “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” and other triazole derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, some triazole derivatives have shown promising anticancer activity and could be further developed as anticancer agents .

属性

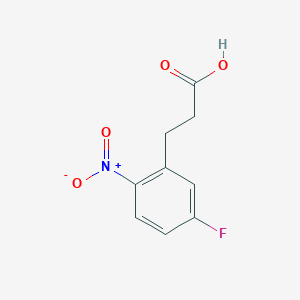

IUPAC Name |

(3,5-dimethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPIHKJPWCHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(dimethyl-1H-1,2,3-triazol-5-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)

![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)

![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2667074.png)